Heptadecane

Phase Change Materials Thermal Energy Storage Building Materials

Specify Heptadecane (C17) for your 22°C phase-change and GC-MS calibration workflows. Its odd-numbered carbon chain provides a solid-solid transition that boosts total stored thermal energy versus even-numbered alkanes—validated over 5,000 thermal cycles in microencapsulated PCM applications. As a GC retention time marker, it resolves complex hydrocarbon mixtures where C16 or C18 would co-elute with target analytes. In environmental forensics, only n-C17 serves as the reference for nC17/pristane biodegradation ratios; substitution with another n-alkane invalidates regulatory diagnostic assessments. Supplied at ≥99% purity with full certificates of analysis.

Molecular Formula C17H36
Molecular Weight 240.5 g/mol
CAS No. 629-78-7
Cat. No. B057597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadecane
CAS629-78-7
SynonymsNSC 172782;  n-Heptadecane; 
Molecular FormulaC17H36
Molecular Weight240.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC
InChIInChI=1S/C17H36/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-17H2,1-2H3
InChIKeyNDJKXXJCMXVBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 2.3X10-3 mg/L at 25 °C
Insoluble in water
Slightly soluble in ethanol, carbon tetrachloride;  soluble in ethyl ethe

Heptadecane (CAS 629-78-7) Procurement Specifications and Baseline Properties for Scientific and Industrial Sourcing


Heptadecane (n-heptadecane, C17H36) is a 17-carbon straight-chain saturated hydrocarbon (n-alkane) with a molecular weight of 240.47 g/mol . It appears as a colorless liquid or white crystalline solid at room temperature, with a melting point of 20–24 °C, boiling point of 302 °C, density of approximately 0.777 g/mL at 25 °C, and refractive index n20/D of 1.436 . As a long-chain n-alkane, heptadecane is insoluble in water but soluble in non-polar organic solvents such as ether and ethanol . Commercial analytical-grade material is available at ≥99.5% purity (GC) for use as a reference standard .

Why Heptadecane Cannot Be Substituted with Other n-Alkanes in Critical Applications


n-Alkanes exhibit strongly chain-length-dependent physicochemical properties due to incremental changes in van der Waals interactions per methylene (–CH2–) unit [1]. The difference of a single carbon atom between C16 (hexadecane), C17 (heptadecane), and C18 (octadecane) produces measurable shifts in melting point (17.9 °C → 22 °C → 27.9 °C), latent heat capacity, thermal conductivity, and chromatographic retention behavior [1][2]. In phase-change material (PCM) applications, this melting point variation of approximately 5 °C per carbon atom directly impacts thermal management performance in narrow-temperature-range systems [2]. In analytical chemistry, retention time differences among n-alkanes are exploited for precise compound identification and quantification; substitution alters calibration linearity [3]. In biodegradation studies, heptadecane serves as the specific straight-chain reference against which branched isoprenoids (pristane, phytane) are compared—substitution with another n-alkane invalidates established diagnostic ratios [4].

Quantitative Differential Evidence for Heptadecane (629-78-7) vs. Closest n-Alkane Analogs


Thermal Energy Storage: Latent Heat and Thermal Conductivity of Heptadecane vs. Hexadecane and Octadecane

For PCM applications, heptadecane (C17) provides an intermediate melting temperature of 22 °C with a latent heat capacity of 213 kJ/kg [1]. This places it between hexadecane (C16, 18 °C, 237 kJ/kg) and octadecane (C18, 28 °C, 245 kJ/kg). Notably, heptadecane exhibits the lowest thermal conductivity among the three at 0.145 W/m·K, compared to 0.2 W/m·K for hexadecane and 0.148 W/m·K for octadecane [1]. This lower conductivity may require compensatory enhancement strategies in composite PCM formulations.

Phase Change Materials Thermal Energy Storage Building Materials

High-Resolution Calorimetry: Enthalpy of Melting and Solid-Solid Transition of Heptadecane

Adiabatic scanning calorimetry (ASC) measurements on n-heptadecane (C17) and n-octadecane (C18) reveal distinct solid-phase behavior [1]. Heptadecane exhibits a solid-solid (order-disorder) transition prior to melting, with a transition enthalpy that contributes to total thermal energy storage capacity. The ASC-derived specific heat capacity cp(T) and specific enthalpy difference h(T)-h(T0) provide high-precision data essential for PCM modeling and design [1].

Calorimetry Phase Transitions Thermodynamics

Biodegradation Assessment: Heptadecane/Pristane Ratio as a Standardized Diagnostic Marker

The n-heptadecane/pristane (nC17/Pr) ratio is a widely accepted biomarker for assessing the extent of biodegradation in petroleum-contaminated environments [1][2]. Because n-alkanes like heptadecane are preferentially degraded by microorganisms relative to branched isoprenoids (pristane), a decreasing nC17/Pr ratio over time quantitatively indicates biodegradation activity [1]. Studies have documented lowered heptadecane/pristane ratios in Antarctic mineral soils after nutrient-enhanced bioremediation, with the highest microbial activity plots showing the most pronounced ratio reductions [2].

Environmental Monitoring Bioremediation Petroleum Spills

In Vitro Metabolism: Comparative Hydroxylation Rates of Heptadecane vs. Branched and Cyclic Alkanes

In human hepatic microsomes, heptadecane (a linear C17 n-alkane) undergoes measurable hydroxylation at rates of 159 ± 46 pmol/hr/mg protein (males) and 180 ± 10 pmol/hr/mg protein (females) at 60 µM substrate concentration [1]. In contrast, the branched alkane pristane (C19 isoprenoid) and the cyclic alkane dodecylcyclohexane showed no detectable metabolism under identical incubation conditions in both human and rat liver microsomes [1]. In rats, strain- and sex-dependent hydroxylation rates for heptadecane ranged from 76 to 148 pmol/hr/mg protein [1].

Toxicology Metabolism Pharmacokinetics

Cuticular Hydrocarbon Profiling: Mating-Induced Changes in Heptadecane Abundance in Aedes aegypti

In female Aedes aegypti mosquitoes, the relative proportion of n-heptadecane in cuticular hydrocarbon (CHC) extracts changes significantly after mating, along with n-pentacosane (C25) and n-hexacosane (C26) [1]. This mating-associated alteration in CHC composition is species-specific: in Anopheles gambiae females, mating alters n-heneicosane (C21) and n-tricosane (C23) proportions, but not heptadecane [1]. Thus, heptadecane serves as a species-diagnostic CHC marker for Aedes aegypti reproductive status.

Entomology Chemical Ecology Vector Control

Analytical Chromatography: Retention Time and Isotopic Reference Properties

In gas chromatography (GC), n-heptadecane elutes at a retention time of approximately 13.4 min under standard alkane separation conditions, positioned between hexadecane (12.7 min) and tridecanoic acid (14.3 min) [1]. In gas chromatography–isotope ratio mass spectrometry (GC-IRMS), heptadecane (C17) exhibits a δ²H value of –51 ± 1‰ (GC-IRMS) and –72 ± 2‰ (EA-IRMS reference), distinct from n-hexadecane (USGS69) at 375 ± 1‰ and n-pentadecane at –54 ± 1‰ [2]. These distinct retention times and isotopic signatures make heptadecane uniquely identifiable in complex hydrocarbon mixtures.

Analytical Chemistry GC-MS Isotope Ratio MS

Recommended Scientific and Industrial Procurement Scenarios for Heptadecane (629-78-7)


Phase Change Material (PCM) for Ambient-Temperature Thermal Energy Storage

Heptadecane's 22 °C melting point, intermediate between hexadecane (18 °C) and octadecane (28 °C), makes it optimal for passive temperature regulation in building envelopes, electronics thermal management, and cold-chain logistics where the target temperature window is 20–24 °C. Its latent heat capacity of 213 kJ/kg provides moderate energy storage density, and its odd-numbered carbon chain confers a solid-solid transition that increases total stored thermal energy relative to even-numbered alkanes. Recent advances in microencapsulation with polymer shells (e.g., PMMA, HDDA) have demonstrated heptadecane-based MEPCMs with stable performance after 5,000 thermal cycles and no core leakage [1][2][3].

Analytical Reference Standard for GC-MS and Environmental Monitoring

Heptadecane at ≥99.5% GC purity is an established internal standard and retention time marker in gas chromatography-mass spectrometry (GC-MS) workflows for the analysis of complex hydrocarbon mixtures, including bio-oils, crude oils, soil extracts, and cyanobacterial cultures [1]. Its intermediate retention time (~13.4 min on BPX-5 columns) and distinct hydrogen isotopic signature (δ²H ≈ –51 ‰) enable precise compound identification and quantification. In environmental forensics, heptadecane is the reference n-alkane for calculating nC17/pristane ratios, a standardized metric for assessing biodegradation progress at petroleum-contaminated sites [2].

Biomarker for Entomological and Chemical Ecology Research

Heptadecane is a validated cuticular hydrocarbon (CHC) marker whose relative abundance changes specifically in female Aedes aegypti mosquitoes after mating, distinguishing it from Anopheles gambiae where heptadecane levels remain unchanged post-mating [1]. This species-specific and mating-status-specific signal supports research in vector biology, chemical communication, and the development of pheromone-based pest control strategies. The compound is also used as a standard in GC-MS profiling of insect CHCs for taxonomic and behavioral studies.

In Vitro Metabolism and Toxicological Screening Studies

Heptadecane serves as a model linear alkane substrate for assessing CYP450-mediated hydroxylation activity in human and animal liver microsomes. Its measurable metabolism (159–180 pmol/hr/mg protein in human microsomes) contrasts sharply with the zero detectable metabolism of branched alkanes (pristane) and cyclic alkanes (dodecylcyclohexane) under identical conditions [1]. This differential susceptibility makes heptadecane a valuable reference compound for evaluating structure-metabolism relationships, predicting environmental persistence, and conducting comparative toxicological risk assessments across alkane classes.

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